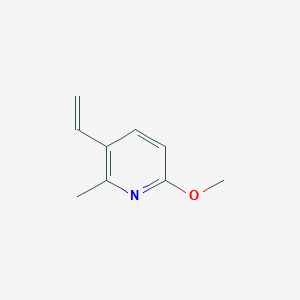
6-Methoxy-2-methyl-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-3-vinylpyridine is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) at the 6th position, a methyl group (-CH3) at the 2nd position, and a vinyl group (-CH=CH2) at the 3rd position on the pyridine ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-vinylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-vinylpyridine with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-bromo-2-methyl-3-vinylpyridine is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol, hydrochloric acid (HCl) in water.
Major Products
Oxidation: 6-Methoxy-2-methyl-3-pyridinecarboxaldehyde, 6-Methoxy-2-methyl-3-pyridinecarboxylic acid.
Reduction: 6-Methoxy-2-methyl-3-ethylpyridine.
Substitution: 6-Hydroxy-2-methyl-3-vinylpyridine.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-3-vinylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme function or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
6-Methoxy-2-methyl-3-vinylpyridine can be compared with other similar compounds such as:
2-Methyl-3-vinylpyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
6-Methoxy-2-methylpyridine:
3-Vinylpyridine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior and uses.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-ethenyl-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-9(11-3)10-7(8)2/h4-6H,1H2,2-3H3 |
Clé InChI |
BYNHCCXFDPJYAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
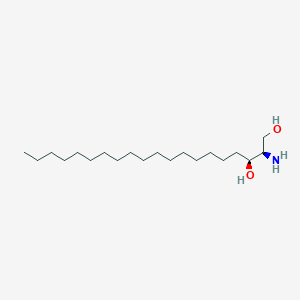
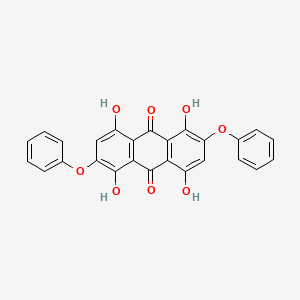
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
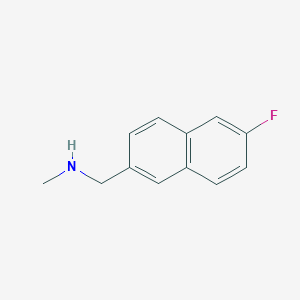
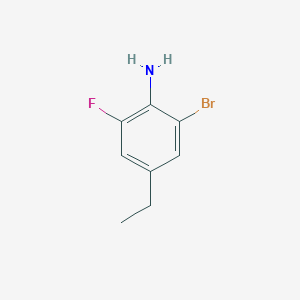
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
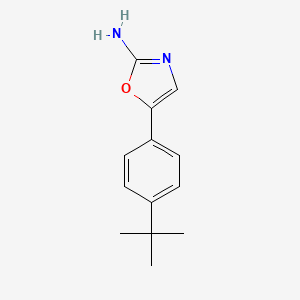
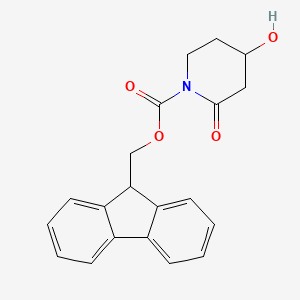
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
